[(1S,2R,6S,7S,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] thiophene-2-carboxylate
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Overview
Description
ASR-488 is a novel small molecule that has gained attention in scientific research due to its ability to activate the mRNA-binding protein CPEB1 and inhibit the growth of bladder cancer cells . This compound has shown promise in inducing apoptotic signaling and affecting various molecular pathways, making it a potential candidate for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
ASR-488 is synthesized starting from Withaferin A, a dietary compound known for its anti-cancer properties . The synthetic strategy involves protecting the hydroxyl group at the 4-position of Withaferin A with a thiophene-2-carbonyl functionality . The reaction is carried out in methylene chloride at 0°C with trimethylamine and 2-thiophenecarbonyl chloride .
Industrial Production Methods
The industrial production methods for ASR-488 are not well-documented in the literature. the synthesis process described above can be scaled up for industrial production with appropriate modifications to ensure efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
ASR-488 undergoes various chemical reactions, including:
Oxidation: ASR-488 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to reduced forms.
Substitution: ASR-488 can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of ASR-488, each with potentially different biological activities.
Scientific Research Applications
ASR-488 has a wide range of scientific research applications, including:
Chemistry: ASR-488 is used as a model compound to study the effects of structural modifications on biological activity.
Mechanism of Action
ASR-488 exerts its effects by activating the mRNA-binding protein CPEB1, which plays a crucial role in regulating gene expression . The activation of CPEB1 leads to changes in the expression of various genes involved in apoptotic signaling, focal adhesion, neurotrophin signaling, and p53 signaling . These changes result in the inhibition of bladder cancer cell growth and the induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Withaferin A: The parent compound from which ASR-488 is synthesized. It also exhibits anti-cancer properties but has different molecular targets.
Other CPEB1 Activators: Compounds that activate CPEB1 but may have different chemical structures and biological activities.
Uniqueness of ASR-488
ASR-488 is unique due to its specific structural modifications, which enhance its ability to activate CPEB1 and inhibit bladder cancer cell growth . The thiophene-2-carbonyl functionality at the 4-position of Withaferin A distinguishes ASR-488 from other similar compounds and contributes to its unique biological activity .
Properties
Molecular Formula |
C33H40O7S |
---|---|
Molecular Weight |
580.7 g/mol |
IUPAC Name |
[(1S,2R,6S,7S,9R,11S,12S,15R,16S)-15-[(1S)-1-[(2R)-5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-3-oxo-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadec-4-en-6-yl] thiophene-2-carboxylate |
InChI |
InChI=1S/C33H40O7S/c1-17-14-24(38-29(36)20(17)16-34)18(2)21-7-8-22-19-15-28-33(40-28)27(39-30(37)25-6-5-13-41-25)10-9-26(35)32(33,4)23(19)11-12-31(21,22)3/h5-6,9-10,13,18-19,21-24,27-28,34H,7-8,11-12,14-16H2,1-4H3/t18-,19-,21+,22-,23-,24+,27-,28+,31+,32-,33+/m0/s1 |
InChI Key |
SPRBWBYDBAXLTG-VDTZSFEMSA-N |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3C[C@@H]5[C@]6([C@@]4(C(=O)C=C[C@@H]6OC(=O)C7=CC=CS7)C)O5)C)CO |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)C=CC6OC(=O)C7=CC=CS7)C)O5)C)CO |
Origin of Product |
United States |
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